molecular formula C17H14ClN3OS B2846060 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 392241-61-1

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B2846060
CAS No.: 392241-61-1
M. Wt: 343.83
InChI Key: LFHRTFSCTWHGNR-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide is a synthetic small molecule featuring the 1,3,4-thiadiazole scaffold, a heterocycle recognized for its diverse bioactivity. This compound is supplied for research use only (RUO) and is strictly not for diagnostic or therapeutic applications. Compounds based on the N-(1,3,4-thiadiazol-2-yl)benzamide structure have demonstrated significant insecticidal properties in agricultural research . The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry, with derivatives being investigated as antagonists for intracellular targets such as GPCRs and for their antiviral activity against plant viruses like the tobacco mosaic virus (TMV) . The specific 2-chlorophenyl and 3,4-dimethylbenzamide substituents on this molecule are designed to optimize properties like target binding affinity and metabolic stability. Researchers in drug and agrochemical discovery can utilize this compound as a key intermediate or building block for developing novel active ingredients, or as a pharmacophore for probing biological mechanisms. It is available as a dry powder for convenient dissolution and use in high-throughput screening assays and lead optimization studies.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-10-7-8-12(9-11(10)2)15(22)19-17-21-20-16(23-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHRTFSCTWHGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide typically involves the following steps:

  • Formation of 1,3,4-thiadiazole Core: The thiadiazole ring is usually formed by cyclization reactions involving thiosemicarbazides or thiosemicarbazones with appropriate reagents such as hydrazine and carboxylic acids.

  • Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

  • Coupling with 3,4-Dimethylbenzamide: The final step involves the coupling of the chlorophenyl-substituted thiadiazole with 3,4-dimethylbenzamide under suitable conditions, often using coupling agents like carbodiimides or coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring or the benzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Substituted derivatives with different functional groups

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the 1,3,4-thiadiazole scaffold, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Effects on the Thiadiazole Core

Halogen Substituents

  • Bromo vs. Chloro Substitution : The bromo-substituted analog, 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl] benzamide, demonstrated superior in vivo efficacy, achieving 100% mortality protection at 60 mg/kg in a rodent model, compared to chloro-substituted derivatives . Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability and target affinity.
  • Dichlorophenyl vs. Monochlorophenyl: N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide (CAS 331818-35-0) features dual chlorine atoms, increasing molecular weight (364.25 g/mol) and lipophilicity compared to the monochloro target compound. This modification could improve binding to hydrophobic enzyme pockets but may reduce solubility .

Alkyl and Aromatic Side Chains

  • Methylthio vs. Benzylthio Groups: Compounds such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) exhibit higher yields (88%) and lower melting points (133–135°C) than methylthio analogs, suggesting that bulkier substituents improve synthetic accessibility but reduce crystallinity .
Modifications to the Amide Moiety

Benzamide Derivatives

  • Nitrobenzamide vs. Dimethylbenzamide: The nitro-substituted analog, N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide (CAS 364360-11-2), introduces an electron-withdrawing nitro group, which may enhance electrophilic reactivity but reduce metabolic stability compared to the electron-donating methyl groups in the target compound .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H8ClN3OS2
  • Molecular Weight : 321.81 g/mol
  • CAS Number : 313985-15-8

The compound features a thiadiazole ring and a chlorophenyl group, which are critical for its biological activity. The presence of the dimethylbenzamide moiety enhances its lipophilicity and potentially its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds containing thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation.

In a study involving various synthesized compounds, the antitumor activity was evaluated using two-dimensional (2D) and three-dimensional (3D) cell culture systems. The results indicated that compounds with similar structural features effectively inhibited the growth of several cancer cell lines:

CompoundCell LineIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
Compound 5A5492.12 ± 0.214.01 ± 0.95
Compound 6HCC8275.13 ± 0.977.02 ± 3.25
Compound 8NCI-H3586.48 ± 0.1116.00 ± 9.38

The data suggest that these compounds exhibit higher efficacy in 2D assays compared to their performance in more physiologically relevant 3D environments, indicating a need for further optimization to enhance their therapeutic index while minimizing toxicity to normal cells .

Antimicrobial Activity

In addition to antitumor properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

A comparative analysis of structural analogs revealed that modifications in the thiadiazole ring or substitution patterns on the phenyl group could significantly affect the antimicrobial potency of these compounds .

Case Studies

  • Case Study on Antitumor Efficacy :
    • Researchers synthesized a series of thiadiazole-based compounds and evaluated their cytotoxic effects on lung cancer cell lines (A549, HCC827). The study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting potential as lead compounds for further development.
  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls, underscoring its potential as an antibacterial agent.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 399.08) .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles (e.g., C-S-N ≈ 92°) and packing interactions .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~690 cm⁻¹) .

How can reaction conditions be optimized to improve synthesis yield and purity?

Advanced
Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .
  • Catalyst use : Triethylamine (10 mol%) accelerates amide bond formation, reducing side products .
  • Temperature control : Maintaining reflux at 90°C prevents premature decomposition during thiadiazole formation .
  • Purification : Gradient elution (hexane → ethyl acetate) in column chromatography resolves thiadiazole-benzamide isomers .

How do structural modifications (e.g., chloro-substituent position) influence bioactivity?

Advanced
Comparative studies of analogs reveal:

  • 2-Chlorophenyl vs. 4-Chlorophenyl : The 2-chloro position enhances lipophilicity, improving membrane permeability and antimicrobial MIC values (e.g., 16 µg/mL vs. 31 µg/mL for Staphylococcus aureus) .
  • Dimethylbenzamide vs. Nitrobenzamide : Methyl groups reduce cytotoxicity (IC₅₀ > 50 µM in MCF-7 cells) compared to nitro-substituted analogs (IC₅₀ ≈ 12 µM) due to electron-donating effects .

Q. Table 1: Bioactivity Comparison of Structural Analogs

Substituent PositionAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
2-Chlorophenyl16–31.25>50
2,4-Dichlorophenyl8–1628
4-Fluorophenyl31.25–62.535

What strategies resolve contradictions in bioactivity data across studies?

Advanced
Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to minimize inter-lab differences .
  • Cell line specificity : Test across multiple lines (e.g., HepG2 vs. MCF-7) to identify target-selective activity .
  • Compound purity : Use HPLC (≥98% purity) to exclude impurities skewing results .
  • Solubility factors : Optimize DMSO concentrations (<1% v/v) to avoid solvent toxicity .

How can computational methods predict interactions with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predicts binding to cyclin-dependent kinases (CDKs) with ∆G ≈ -9.2 kcal/mol, suggesting competitive inhibition at the ATP-binding site .
  • Molecular dynamics (GROMACS) : Simulates stability of the thiadiazole-CDK2 complex over 100 ns, showing RMSD < 2.0 Å .
  • QSAR modeling : Identifies logP (2.8) and polar surface area (75 Ų) as critical for blood-brain barrier penetration .

What is the mechanism of action for this compound’s anticancer activity?

Advanced
Proposed mechanisms include:

  • CDK inhibition : Disrupts cell cycle progression (G1/S phase arrest) via competitive binding to CDK2’s hydrophobic pocket .
  • DNA intercalation : Planar thiadiazole ring inserts between base pairs, inducing DNA strand breaks (confirmed by comet assay) .
  • ROS generation : Elevates intracellular ROS levels (2.5-fold vs. control), triggering apoptosis in HeLa cells .

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